Product packaging for 4H-benzo[d][1,3]dioxin-7-ol(Cat. No.:)

4H-benzo[d][1,3]dioxin-7-ol

Cat. No.: B8588836
M. Wt: 152.15 g/mol
InChI Key: JXSRHCWTYGDCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Benzo[d][1,3]dioxin-7-ol is a functionalized derivative of a valuable heterocyclic scaffold prominent in medicinal and synthetic chemistry. The benzo[1,3]dioxin-4-one core is recognized as an active structure in several biologically active molecules, including topoisomerase I inhibitors, antiplasmodial agents, and cytotoxic drugs . Its close structural analogs, 4H-benzo[d][1,3]oxazines, have demonstrated significant potential in drug discovery, showing potent anti-proliferative effects against various breast cancer cell lines (e.g., MCF-7, SKBR-3) with IC50 values reaching the sub-micromolar range, suggesting a possible mechanism of action involving ROS generation . Furthermore, this class of heterocycles is also investigated for the development of novel organic materials with unique photophysical properties that can be tuned for luminescent applications . The presence of the hydroxy group at the 7-position makes this compound a versatile synthetic intermediate. It can serve as a key building block for further chemical modifications and for constructing more complex, multi-substituted benzene derivatives . Researchers can leverage this compound to explore new pathways in heterocyclic chemistry and develop potential candidates for pharmaceutical and agrochemical applications. This product is intended for research purposes in a controlled laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B8588836 4H-benzo[d][1,3]dioxin-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

4H-1,3-benzodioxin-7-ol

InChI

InChI=1S/C8H8O3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-3,9H,4-5H2

InChI Key

JXSRHCWTYGDCDC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)O)OCO1

Origin of Product

United States

Advanced Synthetic Methodologies for 4h Benzo D 1 2 Dioxin 7 Ol and Its Derivatives

Strategic Approaches to the 4H-Benzo[d]nih.govrsc.orgdioxin Core

The construction of the 4H-benzo[d] nih.govrsc.orgdioxin ring system can be achieved through several strategic synthetic pathways. These methods offer versatility in accessing a range of derivatives and are crucial for the development of new chemical entities.

Condensation Reactions for 1,3-Benzodioxane Formation

Condensation reactions represent a fundamental and widely employed strategy for the formation of the 1,3-benzodioxane core. These reactions typically involve the coupling of a catechol or a related phenol (B47542) derivative with a suitable two-carbon synthon, such as an aldehyde or ketone, often under acidic or basic conditions.

A notable example is the synthesis of 1,3-benzodioxoles through the reaction of catechol with aldehydes or ketones. google.com This reaction is often catalyzed by a solid acid catalyst, such as a carbon-based solid acid, which facilitates the dehydration and subsequent ring closure. The use of an entrainer like cyclohexane in an azeotropic distillation setup effectively removes the water generated during the reaction, driving the equilibrium towards the formation of the desired benzodioxole product. google.com High conversion rates, often exceeding 80%, and selectivities above 95% have been reported for this methodology. google.com

Another important application of condensation reactions is in the synthesis of 4H-benzo[d] nih.govrsc.orgdioxin-4-one derivatives from salicylic (B10762653) acid. In this approach, salicylic acid or its derivatives react with various coupling partners, such as acetylenic esters, in the presence of a copper(I) iodide (CuI) catalyst and a base like sodium bicarbonate (NaHCO3). nih.govrsc.orgrsc.org This reaction proceeds through a presumed addition of the salicylic acid to the acetylenic ester, followed by an intramolecular cyclization to form the 4H-benzo[d] nih.govrsc.orgdioxin-4-one ring system. nih.gov A catalyst-free approach for the synthesis of these dioxin-4-ones has also been developed, highlighting the efficiency and practicality of this condensation-cyclization strategy. rsc.org

Reactant 1Reactant 2Catalyst/ConditionsProductReference
CatecholAldehyde/KetoneCarbon-based solid acid, Cyclohexane (azeotropic removal of water)1,3-Benzodioxole (B145889) google.com
Salicylic AcidAcetylenic EsterCuI, NaHCO3, Acetonitrile4H-benzo[d] nih.govrsc.orgdioxin-4-one nih.govrsc.orgrsc.org
Salicylic AcidDichloromethane (B109758)Potassium phosphate4H-benzo[d] nih.govrsc.orgdioxin-4-one nih.gov

Acetalization and Acetal (B89532) Exchange Strategies in Ring Construction

Acetalization and acetal exchange reactions are powerful tools for the construction of the dioxin ring in 4H-benzo[d] nih.govrsc.orgdioxin systems. These methods involve the formation of a cyclic acetal from a diol and a carbonyl compound or the exchange of an existing acetal with a diol. While direct examples for the synthesis of 4H-benzo[d] nih.govrsc.orgdioxin-7-ol via this method are not explicitly detailed in the provided context, the general principles are well-established in the synthesis of related 1,3-dioxane and 1,3-dioxolane structures.

The fundamental reaction involves the acid-catalyzed reaction of a 1,3-diol with an aldehyde or a ketone. For the synthesis of a 4H-benzo[d] nih.govrsc.orgdioxin, this would conceptually involve the reaction of a catechol derivative (acting as the diol) with a suitable carbonyl compound. The reaction is typically reversible and driven to completion by the removal of water.

Transacetalization, the exchange of an alcohol component of an acetal with another alcohol, provides a milder alternative to direct acetalization. This can be particularly useful when dealing with sensitive substrates. The equilibrium in transacetalization reactions is driven by using a large excess of the diol or by removing the more volatile alcohol that is displaced.

Intramolecular Cyclization Pathways for Dioxin Ring Systems

Intramolecular cyclization represents a highly effective strategy for the construction of the 4H-benzo[d] nih.govrsc.orgdioxin ring system, offering excellent control over regioselectivity and stereoselectivity. This approach involves the formation of a key bond within a pre-assembled acyclic precursor to close the dioxin ring.

A noteworthy example involves the copper-mediated addition of salicylic acid to acetylenic esters, which is followed by an intramolecular cyclization to yield 4H-benzo[d] nih.govrsc.orgdioxin-4-one derivatives. nih.govrsc.org This tandem reaction showcases the efficiency of combining bond formation and ring closure in a single synthetic operation.

Furthermore, Brønsted acid-mediated cycloisomerization has been successfully employed in the synthesis of related polycyclic uracil derivatives, demonstrating the utility of acidic conditions to promote the ring-closing step. beilstein-journals.org In these reactions, a suitably positioned nucleophile on an aromatic ring attacks an activated π-system, leading to the formation of the heterocyclic ring. The reaction is often carried out at elevated temperatures in a solvent like toluene with a catalyst such as para-toluenesulfonic acid (p-TsOH). beilstein-journals.org

Gold(I) catalysis has also emerged as a powerful tool for intramolecular cyclization reactions. For instance, the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides has been developed for the synthesis of 4H-benzo[d] nih.govrsc.orgoxazines, which are structurally related to the 4H-benzo[d] nih.govrsc.orgdioxin system. researchgate.net This reaction proceeds via a chemoselective oxygen cyclization through a 6-exo-dig pathway under mild reaction conditions. researchgate.net

Precursor TypeCatalyst/ReagentProductKey FeatureReference
Salicylic acid and acetylenic ester adductCopper(I) iodide4H-benzo[d] nih.govrsc.orgdioxin-4-oneTandem addition-cyclization nih.govrsc.org
Aryl-alkyne derivativep-Toluenesulfonic acidBenzo[f]quinazoline-1,3(2H,4H)-dioneBrønsted acid-mediated cycloisomerization beilstein-journals.org
N-(2-alkynyl)aryl benzamideGold(I) catalyst4H-benzo[d] nih.govrsc.orgoxazine6-exo-dig cyclization researchgate.net

Utilization of Dioxinone Scaffolds as Precursors for Complex Structures

Dioxinone derivatives have proven to be versatile and highly valuable precursors in the synthesis of complex molecular architectures, including those containing the 4H-benzo[d] nih.govrsc.orgdioxin core. These scaffolds can undergo a variety of transformations, serving as building blocks for the construction of intricate ring systems.

A key application of dioxinones is their use as precursors to reactive acylketene intermediates. nih.gov These intermediates can be trapped intermolecularly or intramolecularly with nucleophiles to form a wide range of carbocyclic and heterocyclic structures. This strategy has been successfully employed in the total synthesis of numerous macrocyclic natural products. nih.gov

For instance, dioxinones have been utilized in vinylogous aldol reactions to construct key intermediates in the synthesis of complex natural products like neopeltolide. nih.gov The resulting β-hydroxy dioxinone can then undergo further transformations, including intramolecular Prins-type cyclizations, to form large ring systems. nih.gov

The versatility of dioxinones is further demonstrated in their application in palladium-catalyzed carbonylative coupling reactions. Dioxinones can be coupled with aryl and vinyl iodides to produce 3,5-dicarbonyl acids with high selectivity, providing a powerful tool for the synthesis of complex polyketide-derived structures. nih.gov

Targeted Synthesis of Hydroxylated 4H-Benzodioxins

The introduction of a hydroxyl group onto the aromatic ring of the 4H-benzo[d] nih.govrsc.orgdioxin core, as in 4H-benzo[d] nih.govrsc.orgdioxin-7-ol, requires precise control over the regioselectivity of the functionalization.

Regioselective Functionalization Techniques on the Aromatic Ring

Achieving regioselective functionalization of the aromatic ring in 4H-benzo[d] nih.govrsc.orgdioxin systems is a critical step in the synthesis of hydroxylated derivatives. While direct hydroxylation can be challenging, several strategies can be employed to introduce a hydroxyl group at a specific position.

One approach involves the use of a starting material that already contains a hydroxyl group or a precursor that can be readily converted to a hydroxyl group. For instance, the synthesis could start from a substituted catechol or hydroquinone derivative where the desired hydroxylation pattern is already established.

Another strategy involves the directed ortho-metalation (DoM) of a pre-existing benzodioxin derivative. In this approach, a directing group on the aromatic ring guides a strong base to deprotonate a specific ortho-position, creating a nucleophilic site that can then be reacted with an electrophilic oxygen source to introduce the hydroxyl group.

Furthermore, the synthesis of hydroxylated dibenzofurans and dibenzo-p-dioxins from catechol provides insights into potential pathways for the formation of hydroxylated benzodioxins. researchgate.net These reactions often proceed through ether-type intermediates that can undergo cyclization to form the heterocyclic ring system. The regioselectivity of these reactions is influenced by the reaction conditions and the nature of the starting materials. researchgate.net While not directly demonstrated for 4H-benzo[d] nih.govrsc.orgdioxin-7-ol, these methodologies offer a conceptual framework for the targeted synthesis of such hydroxylated derivatives.

Synthesis via Functionalized Benzoic Acid and Salicylic Acid Precursors

The synthesis of 4H-benzo[d] nih.govnih.govdioxin-4-one scaffolds frequently utilizes salicylic acid and its derivatives as primary precursors. nih.gov A direct and efficient method involves the reaction of salicylic acids with acetylenic esters (both mono- and disubstituted). nih.govrsc.org This transformation is typically mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile, which facilitates an addition reaction followed by intramolecular cyclization. nih.govnih.gov This approach is effective for a range of substituted salicylic acids and various acetylenic esters, leading to the desired benzodioxinone derivatives in moderate to good yields. nih.govresearchgate.net

Another established strategy involves the use of dichloromethane as a methylene (B1212753) donor in a catalyst-free reaction with salicylic acid, employing potassium phosphate as a base. nih.gov Researchers have also developed copper-catalyzed methods, such as a Cu(OAc)2 catalyzed approach using ortho-halobenzoic acid with potassium hydroxide (KOH) and NaHCO3. nih.govresearchgate.net Furthermore, a catalyst-free method for synthesizing 1,3-benzodioxin-4-ones has been described through the reaction of propargylic alcohols and salicylic acids in an open-air atmosphere, yielding good results for various 2-hydroxybenzoic acids. nih.gov

These benzodioxinones are valuable synthetic intermediates. nih.gov For instance, they can be readily converted to salicylamides at room temperature by reacting with primary amines, a transformation of interest due to the prevalence of salicylamides in medicinal chemistry. nih.govrsc.org

Table 1: Synthesis of 4H-benzo[d] nih.govnih.govdioxin-4-one Derivatives from Salicylic Acid
PrecursorsReagents/CatalystKey FeaturesReference
Salicylic acids and acetylenic estersCuI, NaHCO3 in acetonitrileDirect synthesis via addition and intramolecular cyclization. nih.govrsc.orgnih.gov
Salicylic acid and dichloromethanePotassium phosphate (catalyst-free)Uses dichloromethane as a methylene donor. nih.gov
ortho-Halobenzoic acidCu(OAc)2, KOH, NaHCO3Copper-catalyzed approach. nih.govresearchgate.net
Salicylic acids and propargylic alcoholsNone (open-air atmosphere)Catalyst-free condensation. nih.gov

Derivatization from Hydroquinone and Aldehyde Condensations

A key method for synthesizing the benzodioxin core structure involves the acid-catalyzed condensation of hydroquinones with aldehydes. researchgate.net For example, 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol, a tocopherol-type stabilizer, is produced through the condensation of trimethylhydroquinone with acetaldehyde. researchgate.net This reaction typically results in a mixture of two diastereomers. researchgate.net

This synthetic route is versatile and can be adapted to produce a variety of derivatives. The reaction proceeds via a two-step alkylation-acetalization mechanism under acid catalysis. researchgate.net This method is not only effective for simple aldehydes but can also be applied to more complex structures, providing a straightforward, one-pot reaction to access diverse benzodioxin analogues. researchgate.net The resulting compounds are often precursors for the thermal generation of ortho-quinone methides, which are useful intermediates in the synthesis of other complex molecules, including antioxidants. researchgate.net

Innovative Synthetic Protocols and Catalyst Systems

Catalyst-Free and Green Chemistry Approaches in Dioxinone Synthesis

In recent years, synthetic chemistry has increasingly focused on green and sustainable methods, emphasizing atom-efficient processes that avoid hazardous solvents and expensive catalysts. nih.govejcmpr.commdpi.com In the synthesis of benzodioxinones and related heterocycles, several catalyst-free approaches have been developed. nih.govrsc.org One such method facilitates the construction of 4H-benzo[d] nih.govnih.govdioxin-4-one and its derivatives under catalyst- and additive-free conditions. rsc.org This approach is attractive due to its use of commercially available, inexpensive starting materials and short reaction times. rsc.org

An unambiguous and precise catalyst-free method involves the reaction of propargylic alcohols with salicylic or thiosalicylic acids under an open-air atmosphere, providing good yields of the corresponding 1,3-benzodioxin-4-ones and 3,1-benzoxathiin-4-ones. nih.gov Additionally, catalyst-free annulations of specific acrylate derivatives, such as 2-(4H-benzo[d] nih.govnih.govoxazin-4-yl)acrylates, have been successfully achieved under mild conditions to produce other complex heterocyclic systems. rsc.org The principles of green chemistry are advanced by these methods, which often involve solvent-free conditions or the use of environmentally benign solvents, thereby reducing waste and minimizing environmental impact. ejcmpr.commdpi.com

Metal-Catalyzed Synthetic Routes to Benzodioxin Analogues

Transition-metal catalysis offers powerful and versatile tools for the synthesis of complex heterocyclic compounds, including benzodioxin analogues. nih.gov Cross-coupling reactions, often catalyzed by palladium, are among the most effective methods for creating C-C bonds in the synthesis of complex organic scaffolds. nih.gov

Copper Catalysis: Copper(I) iodide (CuI) is an effective mediator for the synthesis of functionalized 4H-benzo[d] nih.govnih.govdioxin-4-ones from salicylic acids and acetylenic esters. nih.govnih.govresearchgate.net This reaction proceeds in a basic medium, enabling an addition followed by an intramolecular cyclization to form the dioxinone ring. nih.gov

Palladium Catalysis: Palladium catalysts are widely used for intramolecular etherification and C-N coupling reactions to form related heterocyclic structures. nih.govmdpi.com For instance, palladium-catalyzed intramolecular O-arylation has been used to produce chiral 1,4-benzodiazepines. nih.gov The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to synthesize various nitrogen-containing heterocycles, including benzodiazepines. mdpi.com Palladium-catalyzed heteroannulation of monoprop-2-ynylated catechols and aryl iodides also affords 2,3-dihydro-1,4-benzodioxins in excellent yields. benthamscience.com

Gold Catalysis: Gold(I)-catalyzed cycloisomerization has been developed for the synthesis of substituted 4H-benzo[d] nih.govnih.govoxazines from N-(2-alkynyl)aryl benzamides. researchgate.netnih.gov This method proceeds under very mild reaction conditions and yields the target heterocycles through a chemoselective 6-exo-dig oxygen cyclization pathway. researchgate.net This represents the first application of gold(I) catalysis for the synthesis of this particular class of compounds. researchgate.net

Table 2: Metal Catalysts in the Synthesis of Benzodioxin Analogues and Related Heterocycles
Metal CatalystReaction TypeResulting ScaffoldReference
Copper (CuI, Cu(OAc)2)Addition/Intramolecular Cyclization4H-benzo[d] nih.govnih.govdioxin-4-one nih.govresearchgate.net
Palladium (PdCl2(PPh3)2, Pd(PPh3)4)Intramolecular O-arylation, Heteroannulation, Aza-Michael1,4-Benzodiazepines, 2,3-Dihydro-1,4-benzodioxins nih.govmdpi.combenthamscience.com
Gold (Au(I))Cycloisomerization4H-benzo[d] nih.govnih.govoxazines researchgate.netnih.gov

Biocatalytic Transformations in Benzodioxin Chemistry

Biocatalysis is an increasingly valuable tool in organic synthesis, offering environmentally friendly reaction conditions, high efficiency, and high enantioselectivity. nih.govacs.org The use of enzymes can circumvent issues associated with chemical synthesis, such as low yields and the need for multiple crystallization steps to achieve enantiomeric purity. nih.gov

Lipases, such as Candida antarctica lipase B (CALB), are widely used biocatalysts for the hydrolysis of carboxylic acid esters and for esterification reactions. nih.gov Engineered CALB mutants have been developed to catalyze the enantioselective hydrolysis of 1,4-benzodioxane-2-carboxylic acid methyl ester, enabling the synthesis of optically pure 1,4-benzodioxane (B1196944) molecules. nih.gov

Peroxidases, like horseradish peroxidase (HRP), are employed for enzyme-catalyzed oxidations. acs.orgnih.gov HRP can oxidize catechols and o-aminophenols to their corresponding quinoid species using hydrogen peroxide as a non-toxic oxidant. acs.org This biocatalytic oxidation can be integrated into a "one-pot, two-step" procedure for synthesizing benzoxazines, offering a more sustainable alternative to conventional stoichiometric oxidants. acs.orgnih.gov These biocatalytic reactions are typically performed in aqueous conditions at ambient temperature and pH, aligning with the principles of green chemistry. acs.org

Microwave-Assisted Synthetic Procedures in Heterocyclic Chemistry

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. nih.gov This technology has been successfully applied to the one-pot synthesis of various heterocyclic compounds.

For instance, a facile one-pot protocol for synthesizing 4H-benzo nih.govnih.govoxazin-4-ones from isatoic anhydrides has been developed using microwave irradiation. The reaction, conducted over a basic alumina support in solvent-free conditions, proceeds rapidly to give the desired products in excellent yields. Microwave heating has also been employed for the synthesis of 1,3,4-oxadiazole derivatives, where a mixture of isoniazid and an aromatic aldehyde is irradiated for just a few minutes to produce the target compound. nih.gov Similarly, the synthesis of quinoline-fused 1,4-benzodiazepines has been achieved with excellent yields by performing a key condensation step in a microwave reactor at 80 °C. nih.gov These methods highlight the efficiency and utility of microwave assistance in streamlining the synthesis of complex heterocyclic scaffolds. researchgate.net

Compound Index

Table 3: Chemical Compounds Mentioned in the Article
Compound Name
4H-benzo[d] nih.govnih.govdioxin-4-one
4H-benzo[d] nih.govnih.govdioxin-7-ol
Salicylic acid
Acetylenic ester
Copper(I) iodide
Sodium bicarbonate
Acetonitrile
Dichloromethane
Potassium phosphate
Copper(II) acetate
ortho-Halobenzoic acid
Potassium hydroxide
Propargylic alcohol
Salicylamide
2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol
Trimethylhydroquinone
Acetaldehyde
ortho-Quinone methide
Thiosalicylic acid
3,1-benzoxathiin-4-one
2-(4H-benzo[d] nih.govnih.govoxazin-4-yl)acrylate
Palladium
Gold
1,4-benzodiazepine
2,3-dihydro-1,4-benzodioxin
4H-benzo[d] nih.govnih.govoxazine
N-(2-alkynyl)aryl benzamide
Candida antarctica lipase B (CALB)
1,4-benzodioxane-2-carboxylic acid methyl ester
Horseradish peroxidase (HRP)
Catechol
o-Aminophenol
Hydrogen peroxide
Benzoxazine (B1645224)
4H-benzo nih.govnih.govoxazin-4-one
Isatoic anhydride
1,3,4-Oxadiazole
Isoniazid

Stereochemical Control in 4H-Benzodioxin Synthesis

The selective synthesis of specific stereoisomers of 4H-benzo[d] nih.govnii.ac.jpdioxin-7-ol and its derivatives is a critical aspect of modern organic chemistry, particularly in the context of medicinal chemistry and materials science where the three-dimensional arrangement of atoms can profoundly influence biological activity and material properties. Achieving stereochemical control in the synthesis of the 4H-benzodioxin scaffold can be accomplished through several strategic approaches, including catalytic asymmetric synthesis, the use of chiral auxiliaries, and substrate-controlled diastereoselective reactions. These methodologies allow for the precise construction of chiral centers within the dioxin ring and on its substituents.

A notable advancement in the asymmetric synthesis of related benzodioxane frameworks involves the use of transition metal catalysis. For instance, the enantioselective synthesis of 2-substituted 1,4-benzodioxanes has been successfully achieved with high enantioselectivity through the iridium-catalyzed asymmetric hydrogenation of the corresponding 1,4-benzodioxine precursors. This method, employing a chiral phosphine ligand, demonstrates the potential for creating stereogenic centers at the C2 position of the dioxin ring with excellent control.

While direct catalytic asymmetric methods for the 4H-benzo[d] nih.govnii.ac.jpdioxin system are still emerging, the principles of stereoselective synthesis are broadly applicable. Diastereoselective approaches often rely on the reaction of a catechol with a chiral aldehyde or ketone, where the existing stereocenter in the carbonyl compound directs the formation of the new stereocenters in the benzodioxin ring. The inherent facial bias of the chiral carbonyl substrate leads to the preferential formation of one diastereomer over the other.

Another established strategy for inducing stereoselectivity is the use of chiral auxiliaries. In this approach, an achiral catechol or aldehyde/ketone starting material is temporarily appended with a chiral molecule (the auxiliary). This chiral auxiliary then directs the stereochemical outcome of the ring-forming reaction. After the desired stereoselective transformation, the auxiliary can be cleaved to afford the enantiomerically enriched 4H-benzodioxin derivative. Although specific examples for the 4H-benzo[d] nih.govnii.ac.jpdioxin scaffold are not extensively documented in publicly available literature, this remains a viable and powerful strategy for asymmetric synthesis.

Substrate-controlled diastereoselective synthesis is another powerful tool. In this strategy, one of the starting materials already contains one or more stereocenters. During the formation of the 4H-benzodioxin ring, these existing chiral centers influence the stereochemical outcome of the newly formed stereocenters, leading to a diastereomerically enriched product. The degree of stereocontrol is dependent on the nature of the existing stereocenter(s) and the reaction conditions.

The table below summarizes various synthetic strategies that can be employed or adapted for the stereocontrolled synthesis of 4H-benzo[d] nih.govnii.ac.jpdioxin derivatives, based on established principles of asymmetric synthesis.

Methodology Strategy Key Features Potential Application to 4H-Benzodioxin Synthesis
Catalytic Asymmetric Synthesis A chiral catalyst is used to create a stereogenic center from a prochiral substrate.High catalytic efficiency, potential for high enantioselectivity.Enantioselective acetalization of a catechol with a prochiral aldehyde or ketone using a chiral Lewis or Brønsted acid catalyst.
Chiral Auxiliary A temporary chiral group is attached to a starting material to direct the stereochemical outcome of a reaction.Can provide high levels of diastereoselectivity, the auxiliary is often recoverable.Reaction of a catechol with an aldehyde or ketone bearing a removable chiral auxiliary (e.g., an Evans oxazolidinone).
Substrate-Controlled Diastereoselective Synthesis An existing stereocenter in a starting material directs the formation of new stereocenters.The stereochemical information is transferred from the substrate to the product.Reaction of a chiral, non-racemic catechol derivative or a chiral aldehyde/ketone to form the benzodioxin ring.

Further research into the application of modern asymmetric synthesis techniques will undoubtedly expand the toolbox for accessing enantiomerically pure 4H-benzo[d] nih.govnii.ac.jpdioxin-7-ol and its derivatives, paving the way for more sophisticated investigations into their biological and material properties.

Reaction Mechanisms and Chemical Transformations of 4h Benzo D 1 2 Dioxin 7 Ol Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Benzodioxin Ring

The benzodioxin ring of 4H-benzo[d] aip.orgresearchgate.netdioxin-7-ol exhibits reactivity towards both electrophilic and nucleophilic substitution, largely dictated by the electronic nature of its substituents. Aromatic rings are typically nucleophilic but can be rendered electrophilic by the presence of suitable substituents. wikipedia.org

Electrophilic Aromatic Substitution: The presence of the hydroxyl group (-OH) at the C-7 position, along with the oxygen atoms of the dioxin ring, makes the aromatic system electron-rich. These electron-donating groups activate the ring towards electrophilic attack, directing incoming electrophiles primarily to the ortho and para positions. For 4H-benzo[d] aip.orgresearchgate.netdioxin-7-ol, these positions are C-6 and C-8.

Nucleophilic Aromatic Substitution (SNAr): In contrast, nucleophilic aromatic substitution requires the aromatic ring to be electron-deficient. chemistrysteps.com This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl groups, positioned ortho or para to a suitable leaving group (e.g., a halide). wikipedia.orgopenstax.org The reaction generally proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org For a derivative of 4H-benzo[d] aip.orgresearchgate.netdioxin-7-ol to undergo SNAr, it would need to be appropriately functionalized with such EWGs. Electron-donating groups deactivate the ring for nucleophilic substitution, while the EWGs that deactivate it for electrophilic substitution act as activators for nucleophilic attack. openstax.org

Reaction TypeRing RequirementRole of SubstituentsKey Intermediate
Electrophilic SubstitutionElectron-richElectron-donating groups (e.g., -OH) activate the ringCarbocation (Arenium ion)
Nucleophilic Substitution (SNAr)Electron-poorElectron-withdrawing groups (e.g., -NO₂) activate the ringCarbanion (Meisenheimer complex)

Ring-Opening and Ring-Closing Transformations of the Dioxin System

The formation and cleavage of the dioxin ring are crucial transformations for this heterocyclic system.

Ring-Closing Reactions: Several synthetic strategies have been developed to construct the 4H-benzo[d] aip.orgresearchgate.netdioxin core. A prominent method involves the reaction of salicylic (B10762653) acid derivatives with various reagents.

From Salicylic Acids and Acetylenic Esters: An efficient synthesis of 4H-benzo[d] aip.orgresearchgate.netdioxin-4-one derivatives has been achieved through the direct reaction of salicylic acids with acetylenic esters. nih.govrsc.org This reaction can be mediated by copper(I) iodide (CuI) and a base like sodium bicarbonate (NaHCO₃) in acetonitrile. nih.govresearchgate.net

Catalyst-Free Approaches: Methods using dichloromethane (B109758) as a methylene (B1212753) donor with salicylic acid under catalyst-free conditions have also been reported to form 4H-benzo[d] aip.orgresearchgate.netdioxin-4-ones. rsc.org

Ring-Closing Metathesis (RCM): RCM is a powerful technique for synthesizing a variety of unsaturated rings, including oxygen-containing heterocycles. wikipedia.orgorganic-chemistry.org This metal-catalyzed reaction involves the intramolecular metathesis of a diene to form a cycloalkene and is a viable, though less common, pathway for constructing complex benzodioxin systems. wikipedia.org The reaction proceeds through a metallacyclobutane intermediate, and the removal of volatile ethylene (B1197577) often drives the reaction to completion. organic-chemistry.org

Ring-Opening Reactions: The dioxin ring, particularly in activated forms like dioxinones, can undergo nucleophilic attack leading to ring opening. For instance, 4H-benzo[d] aip.orgresearchgate.netdioxin-4-one derivatives can be readily converted into salicylamides upon treatment with primary amines at room temperature. nih.gov This transformation highlights the utility of the benzodioxinone scaffold as a synthetic intermediate for accessing other important chemical structures. nih.govresearchgate.net

TransformationMethodStarting MaterialsKey Reagents/Catalysts
Ring-ClosingCyclizationSalicylic acid, Acetylenic estersCuI, NaHCO₃
Ring-ClosingCyclizationSalicylic acidDichloromethane, K₃PO₄
Ring-ClosingRing-Closing MetathesisDiene-substituted catechol derivativeGrubbs or Schrock catalyst
Ring-OpeningAmidation4H-benzo[d] aip.orgresearchgate.netdioxin-4-onePrimary amines

Oxidation and Reduction Pathways Governing Benzodioxin Reactivity

The redox chemistry of 4H-benzo[d] aip.orgresearchgate.netdioxin-7-ol derivatives is significantly influenced by the phenolic hydroxyl group and the reaction conditions.

Oxidation Pathways: Research on the analogous compound 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol demonstrates that its oxidation behavior is highly dependent on the amount of available water. nih.gov

In Aqueous Media: The compound is oxidized by one equivalent to form a p-quinone intermediate, specifically 2-(1-hydroxyethyl)-3,5,6-trimethylbenzo-1,4-quinone. This intermediate subsequently undergoes an acid-catalyzed conversion to 2,5-dihydroxy-3,4,6-trimethylacetophenone. nih.gov

In the Absence of Water: Oxidation proceeds through a different mechanism involving an o-quinone methide and a styrene (B11656) derivative, ultimately producing a chromenone. nih.gov

Selective Oxidation of Substituents: The benzodioxin ring can be stable under certain oxidative conditions, allowing for selective modification of substituents. For example, a sulfide (B99878) group attached to a 1,4-benzodioxane (B1196944) ring has been successfully oxidized to the corresponding sulfoxide (B87167) and sulfone using hydrogen peroxide (H₂O₂), without affecting the core heterocyclic structure. scirp.org

Reduction Pathways: Reduction reactions typically target substituents on the benzodioxin ring rather than the aromatic system itself, which is generally resistant to reduction except under harsh conditions like the Birch reduction. libretexts.org

Reduction of Nitro Groups: Nitro-substituted 1,3-benzodioxoles can be reduced to the corresponding amino derivatives, a common transformation in the synthesis of functionalized aromatic compounds. researchgate.net

Reduction of Carbonyls and Other Groups: Standard reducing agents can be used to transform other functional groups. For example, a ketone substituent on the benzodioxin ring could be reduced to a secondary alcohol. imperial.ac.uk

Molecular Rearrangement Reactions within the 4H-Benzodioxin Framework

The 4H-benzodioxin skeleton can undergo several types of molecular rearrangements, often triggered by acidic or electrophilic reagents, leading to the formation of different heterocyclic systems.

Rearrangement to Benzofurans: It has been demonstrated that certain 4-acetyl-2,2,4-trialkylbenzo-1,3-dioxan derivatives can be cleaved and rearranged to yield benzofurans. rsc.org

Rearrangement to Xanthenes: A notable rearrangement occurs when 1,3-benzodioxin-4-ones are treated with the Vilsmeier-Haack reagent (e.g., PBr₃/DMF). This reaction proceeds at elevated temperatures and results in an electrophilically triggered recyclization to form formyl- or bromo-substituted xanthene derivatives. researchgate.net The geminal arrangement of oxygen atoms and the presence of the lactone group in the starting material facilitate this transformation. researchgate.net

Sigmatropic Shifts: Intramolecular rearrangements can also occur as part of other reaction sequences. For instance, during the oxidation of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol in low-water conditions, a aip.orgresearchgate.net-sigmatropic proton shift is a key step in the mechanism. nih.gov

Starting MaterialReagent/ConditionProductRearrangement Type
4-acetyl-2,2,4-trialkylbenzo-1,3-dioxansCleavage conditionsBenzofuransSkeletal Rearrangement
1,3-Benzodioxin-4-onesVilsmeier-Haack Reagent (PBr₃/DMF)Xanthene derivativesElectrophilic Recyclization
o-Quinone methide intermediateThermal (during oxidation)Styrene derivative aip.orgresearchgate.net-Sigmatropic Proton Shift

Functional Group Interconversions Involving the Hydroxyl Moiety and Aromatic Substituents

The hydroxyl group and any other substituents on the aromatic ring of 4H-benzo[d] aip.orgresearchgate.netdioxin-7-ol are amenable to a wide range of functional group interconversions (FGIs), which are essential for synthesizing diverse derivatives. imperial.ac.uk

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for chemical modification. wikipedia.org

Activation: The -OH group can be converted into a better leaving group to facilitate nucleophilic substitution. Common strategies include conversion to sulfonate esters like mesylates or tosylates. nih.govvanderbilt.edu

Protection: To prevent unwanted reactions during synthesis, the hydroxyl group can be protected, for example, by forming a silyl (B83357) ether. This protection is often reversible, allowing for deprotection at a later stage. nih.gov

Alkylation/Acylation: The hydroxyl group can be converted to ethers or esters through reactions with alkyl halides or acyl chlorides, respectively.

Interconversions of Aromatic Substituents: Other functional groups that might be present on the benzodioxin ring can be manipulated to build molecular complexity.

Carboxylic Acid Derivatives: A carboxylic acid substituent can be converted into a variety of other functional groups, such as amides, esters, or it can be reduced to an alcohol. The synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs from the corresponding acid is a prime example. scirp.org

Nitro Group Reduction: As mentioned previously, a nitro group can be reduced to an amine, which can then undergo a vast number of subsequent reactions (e.g., diazotization, acylation). researchgate.net

Halogen Displacement: A halogen atom on the ring can sometimes be displaced via nucleophilic aromatic substitution (if the ring is activated) or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Mechanistic Investigations of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving the benzodioxin framework is crucial for optimizing reaction conditions and predicting product distributions. Such investigations often rely on a combination of experimental measurements and computational modeling.

A detailed mechanistic study using ab initio molecular dynamics has been performed on the ring-closure step in dioxin formation from chlorophenols. aip.org This computational approach allowed for the calculation of free energy barriers and transition rates for different proposed mechanisms. The study concluded that, contrary to common assumptions, pathways starting from two chlorophenol molecules are not the most dominant in the gas phase, suggesting the importance of catalysts or other precursors in the formation of toxic dioxins. aip.org The study found that static approximations for transition rates could overestimate the actual rates by 33% to 345%, highlighting the importance of dynamic simulations for accurate kinetic predictions. aip.org

Experimental kinetic data has also been reported for specific transformations. For example, in the oxidation of a benzodioxin-ol derivative, the acid-catalyzed conversion of the 2-(1-hydroxyethyl)-3,5,6-trimethylbenzo-1,4-quinone intermediate into 2,5-dihydroxy-3,4,6-trimethylacetophenone was found to proceed with first-order kinetics with respect to the quinone. nih.gov

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 4h Benzo D 1 2 Dioxin 7 Ol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Applications for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 4H-benzo[d] nih.govrsc.orgdioxin-7-ol analogues. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum, the protons on the aromatic ring typically appear as distinct multiplets in the downfield region (δ 6.0–7.5 ppm). The specific chemical shifts and coupling constants (J-values) are diagnostic of the substitution pattern. For the parent 4H-benzo[d] nih.govrsc.orgdioxin-7-ol, the protons H-5, H-6, and H-8 would exhibit a specific splitting pattern dictated by their ortho and meta relationships. The hydroxyl proton (-OH) at position 7 usually appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The two methylene (B1212753) groups of the dioxin ring (at positions 2 and 4) are expected to produce singlets in the region of δ 4.5–5.5 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons resonate between δ 110–160 ppm, with carbons attached to oxygen atoms (C-7, C-4a, C-8a) appearing further downfield. The methylene carbons (C-2 and C-4) are observed in the upfield region, typically around δ 60–70 ppm. The complete assignment is often confirmed using 2D NMR techniques which correlate proton and carbon signals. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4H-benzo[d] nih.govrsc.orgdioxin-7-ol Predicted values based on analysis of structurally similar benzodioxin and benzoxazine (B1645224) derivatives.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Notes
2~5.0 - 5.2~65 - 70s, CH₂
4~4.8 - 5.0~60 - 65s, CH₂
4a-~140 - 145Quaternary C
5~6.7 - 6.8~115 - 120d
6~6.6 - 6.7~110 - 115d
7-~150 - 155Quaternary C, attached to -OH
7-OHVariable (broad s)-Exchangeable proton
8~6.8 - 6.9~120 - 125s or d
8a-~145 - 150Quaternary C

Mass Spectrometry Techniques: High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) in Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of 4H-benzo[d] nih.govrsc.orgdioxin-7-ol analogues, as well as for providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. nih.gov For 4H-benzo[d] nih.govrsc.orgdioxin-7-ol (C₈H₈O₃), the calculated exact mass is a key parameter for confirming its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and thermally labile molecules like hydroxylated benzodioxins. nih.gov It is often coupled with liquid chromatography (LC-MS). For phenolic compounds, analysis is typically performed in negative ion mode, where deprotonation of the hydroxyl group leads to a prominent [M-H]⁻ ion. This technique is valuable for confirming the molecular weight of the parent compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile organic compounds, including many dioxin derivatives. chromatographyonline.comnih.gov Due to the polarity of the hydroxyl group, analogues of 4H-benzo[d] nih.govrsc.orgdioxin-7-ol often require derivatization (e.g., methylation or silylation) to increase their volatility for GC analysis. nih.gov The electron ionization (EI) mode in GC-MS provides reproducible fragmentation patterns that serve as a molecular fingerprint, aiding in structural confirmation and identification in complex mixtures. scioninstruments.com

Table 2: Expected Mass Spectrometry Data for 4H-benzo[d] nih.govrsc.orgdioxin-7-ol (C₈H₈O₃)

TechniqueExpected IonCalculated m/zNotes
HRMS (ESI+)[M+H]⁺153.0546Protonated molecule
HRMS (ESI+)[M+Na]⁺175.0366Sodium adduct
HRMS (ESI-)[M-H]⁻151.0390Deprotonated molecule (phenoxide)
GC-MS (EI)[M]⁺•152.0473Molecular ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 4H-benzo[d] nih.govrsc.orgdioxin-7-ol would be characterized by several key absorption bands that confirm its structure.

The most prominent feature is a broad absorption band in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic nature of the compound is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching absorptions within the 1450–1600 cm⁻¹ range. The presence of the dioxin ring is evidenced by strong C-O-C (ether) stretching bands, which are typically found in the 1000–1250 cm⁻¹ region of the spectrum. nih.gov

Table 3: Characteristic Infrared (IR) Absorption Frequencies for 4H-benzo[d] nih.govrsc.orgdioxin-7-ol

Frequency Range (cm⁻¹)VibrationFunctional Group
3200 - 3600O-H stretchPhenolic -OH
3000 - 3100C-H stretchAromatic C-H
2850 - 2960C-H stretchMethylene (CH₂)
1450 - 1600C=C stretchAromatic Ring
1200 - 1250C-O stretchAryl Ether
1000 - 1150C-O stretchAlkyl Ether

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

For analogues of 4H-benzo[d] nih.govrsc.orgdioxin-7-ol, single-crystal X-ray diffraction would confirm the planarity of the benzene (B151609) ring and the conformation of the 1,3-dioxin ring. Furthermore, if a chiral center is present in a derivative, X-ray crystallography is the gold standard for determining its absolute configuration. While obtaining a single crystal suitable for analysis can be challenging, the resulting structural data is unparalleled in its detail and accuracy.

Chromatographic Methods: Advanced Applications in Purification and Analytical Characterization

Chromatographic techniques are essential for both the purification of 4H-benzo[d] nih.govrsc.orgdioxin-7-ol analogues after synthesis and for their analytical characterization, including purity assessment and isomer separation.

Column Chromatography is a fundamental purification technique. For compounds with the polarity of 4H-benzo[d] nih.govrsc.orgdioxin-7-ol, silica (B1680970) gel is a common stationary phase, with a mobile phase consisting of a gradient of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. This method is effective for separating the desired product from starting materials and by-products. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final compound and to separate isomers. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as methanol/water or acetonitrile/water), is particularly effective for this class of compounds. nih.gov

Gas Chromatography (GC) is the premier technique for separating complex mixtures of volatile isomers, a common challenge in dioxin analysis. chromatographyonline.comnih.gov High-resolution capillary columns with various stationary phases can be selected to achieve baseline separation of closely related analogues prior to their detection by mass spectrometry. nacalai.com

Table 4: Chromatographic Methods for the Purification and Analysis of 4H-benzo[d] nih.govrsc.orgdioxin-7-ol Analogues

MethodApplicationTypical Stationary PhaseTypical Mobile Phase
Column ChromatographyPurificationSilica GelHexane/Ethyl Acetate Gradient
HPLCPurity Analysis, Isomer SeparationC18 (Reversed-Phase)Methanol/Water or Acetonitrile/Water
GCIsomer Separation, Quantification5% Phenyl PolysiloxaneHelium (Carrier Gas)

Computational Chemistry and Theoretical Studies of 4h Benzo D 1 2 Dioxin 7 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For 4H-benzo[d] researchgate.netnih.govdioxin-7-ol, DFT calculations could be employed to determine key electronic descriptors. These descriptors help in predicting the molecule's stability, reactivity, and potential sites for electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Other calculated parameters include the electrostatic potential (ESP) map, which visualizes the charge distribution and identifies electron-rich and electron-poor regions. Mulliken and Natural Bond Orbital (NBO) charge analyses can quantify the partial charges on each atom, offering further insight into reactive sites. For instance, in related heterocyclic systems, such analyses have been used to explain the regioselectivity of reactions. researchgate.net

Table 1: Illustrative Predicted Electronic Properties for a Benzodioxin-type Structure (Note: This data is representative of typical DFT calculation outputs for related structures and is not from a specific study on 4H-benzo[d] researchgate.netnih.govdioxin-7-ol.)

ParameterValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability
LUMO Energy-1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule

These quantum mechanical methods are essential for building a foundational understanding of the molecule's electronic character before proceeding to more complex simulations like docking or reaction pathway analysis.

Molecular Modeling and Docking Studies for Elucidating Structure-Activity Relationships

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as 4H-benzo[d] researchgate.netnih.govdioxin-7-ol, might interact with a biological target, typically a protein or enzyme. These studies are central to drug discovery and help in understanding the structure-activity relationships (SAR) of a class of compounds. chemisgroup.us

The process begins with generating a 3D conformation of the molecule. This structure is then placed into the active site of a target protein in a process called molecular docking. Docking algorithms explore various possible binding orientations and conformations of the ligand within the protein's binding pocket and score them based on their predicted binding affinity. These scores are often expressed in terms of binding energy (e.g., in kcal/mol).

For derivatives of the related 4H-benzo[d] researchgate.netnih.govoxazine core, docking studies have been performed to evaluate their potential as anticancer agents by predicting their interactions with target enzymes like c-Met kinase or the Epidermal Growth Factor Receptor (EGFR). researchgate.net Similarly, docking studies on benzothiazinone derivatives have been used to evaluate their potential against breast cancer cells by predicting binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov These studies typically identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site.

Table 2: Example Docking Results for a Benzoxazine (B1645224) Derivative Against a Kinase Target (Note: This data is illustrative and based on findings for structurally similar compounds.)

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Derivative Ac-Met Kinase-8.5MET1160, TYR1230
Derivative Bc-Met Kinase-7.9ASP1222, MET1229
Foretinib (Reference)c-Met Kinase-9.2TYR1230, ASP1222

By comparing the docking scores and binding modes of a series of related compounds, researchers can build SAR models. These models explain how specific structural modifications—such as the addition or removal of functional groups—affect the biological activity, guiding the synthesis of more potent and selective molecules. researchgate.netnih.gov

Theoretical Analysis of Reaction Pathways and Transition States

Theoretical chemistry provides the tools to map out the entire energy landscape of a chemical reaction, offering a detailed understanding of the reaction mechanism. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. The energy difference between the reactants and the highest-energy transition state is the activation energy, which determines the reaction rate.

For a molecule like 4H-benzo[d] researchgate.netnih.govdioxin-7-ol, theoretical analysis could be used to study its synthesis or its metabolic degradation pathways. For example, the synthesis of 4H-benzo[d] researchgate.netnih.govoxazin-4-ones has been studied to understand the reaction mechanism, including the role of catalysts and the feasibility of different reaction steps. researchgate.net Similarly, the mechanism of 1,3-dipolar cycloaddition reactions involving benzodiazepines has been analyzed using DFT to determine whether the reaction is concerted or stepwise and to explain the observed regioselectivity. researchgate.net

Calculations can identify the geometry of the transition state, which is a fleeting, high-energy structure that cannot be observed experimentally. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. These analyses are invaluable for optimizing reaction conditions, predicting the feasibility of proposed synthetic routes, and understanding how the molecule might be transformed in a biological system. researchgate.net

Conformational Analysis and Prediction of Stereochemical Outcomes

For 4H-benzo[d] researchgate.netnih.govdioxin-7-ol, the dioxin ring is not planar and can adopt different conformations, such as a chair or boat-like structure. Computational methods can be used to perform a systematic conformational search to identify all possible low-energy structures. The relative energies of these conformers can be calculated with high accuracy using quantum chemical methods. This is crucial because the specific 3D shape of a molecule dictates how it fits into a receptor's binding site.

Furthermore, if a reaction involving 4H-benzo[d] researchgate.netnih.govdioxin-7-ol creates a new stereocenter, computational chemistry can be used to predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers (enantiomers or diastereomers), one can predict which product will be favored. This is particularly important in the synthesis of chiral drugs, where only one stereoisomer may have the desired therapeutic effect. Studies on related heterocyclic systems often involve analyzing the conformational options of reaction intermediates to explain the final product distribution. researchgate.net

4h Benzo D 1 2 Dioxin 7 Ol As a Synthetic Building Block and Precursor

Role in the Construction of Complex Heterocyclic and Polycyclic Systems

The 4H-benzo[d] nih.govrsc.orgdioxin core is instrumental in the synthesis of elaborate heterocyclic and polycyclic frameworks. Organic chemists utilize this scaffold as a starting point for constructing molecules with significant biological or material science applications. nih.govresearchgate.net The inherent reactivity of the dioxinone ring system facilitates cyclization and condensation reactions, paving the way for the assembly of more complex structures.

For instance, derivatives of this scaffold are employed in palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara and Suzuki–Miyaura reactions, followed by acid-mediated cycloisomerization to yield polycyclic uracil derivatives like benzo[f]quinazoline-1,3(2H,4H)-diones. beilstein-journals.org This methodology demonstrates the capacity of the benzodioxin-type precursor to be elaborated into multi-ring systems. Similarly, the synthesis of 4H-benzo[d] nih.govrsc.orgoxazines, a related class of heterocycles, can be achieved through gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides, showcasing the versatility of related precursors in forming fused ring systems under mild conditions. nih.govresearchgate.net

The application of these building blocks extends to the creation of various other heterocyclic systems, including:

1,4-Benzothiazinones: Synthesized through reactions involving precursors that can be conceptually linked to the reactivity of the benzodioxin scaffold. beilstein-journals.org

Benzylisoquinoline Alkaloids: Unified synthetic routes for benzo[d] nih.govrsc.orgdioxole-type alkaloids, such as aporphines and coptisines, have been developed, highlighting the role of the core structure in natural product synthesis. rsc.org

These examples underscore the strategic importance of the 4H-benzo[d] nih.govrsc.orgdioxin framework in generating molecular diversity and accessing complex, high-value chemical entities.

Scaffold Diversification Strategies Utilizing the Dioxinone Core

A key advantage of the 4H-benzo[d] nih.govrsc.orgdioxin-4-one core is its susceptibility to various chemical transformations, enabling extensive scaffold diversification. This allows chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and materials science.

One of the most direct methods for diversifying this scaffold is through amidation. The 4H-benzo[d] nih.govrsc.orgdioxin-4-one ring can be readily opened by primary amines at room temperature to afford the corresponding salicylamides in moderate to good yields. nih.govrsc.org This reaction is particularly valuable as salicylamides are prevalent motifs in medicinal chemistry. nih.gov

Further diversification is achieved by modifying the initial salicylic (B10762653) acid precursor before the formation of the dioxinone ring. Using substituted salicylic acids allows for the introduction of a wide range of functional groups onto the aromatic ring, which are then carried through to the final diversified products. nih.govresearchgate.net

Diversification Strategy Reagents Resulting Scaffold Significance
Amidation Primary Amines (e.g., n-propylamine, benzylamine, cyclohexylamine)SalicylamidesAccess to a medicinally relevant class of compounds. nih.gov
Precursor Modification Substituted Salicylic AcidsSubstituted 4H-benzo[d] nih.govrsc.orgdioxin-4-onesIntroduction of diverse functional groups on the core aromatic ring. researchgate.net
Cyclization Reactions Orthoesters2-Alkyl/Aryl-4H-benzo[d] nih.govrsc.orgoxazin-4-onesFormation of related but distinct heterocyclic systems. researchgate.netresearchgate.net

These strategies highlight the flexibility of the 4H-benzo[d] nih.govrsc.orgdioxinone core as a template for generating a broad spectrum of chemical structures with tailored properties.

Intermediates in Multistep Organic Syntheses and Target Molecule Derivatization

The 4H-benzo[d] nih.govrsc.orgdioxin scaffold and its derivatives are frequently employed as key intermediates in multistep synthetic sequences. nih.govresearchgate.net Their role is to facilitate the introduction and manipulation of functional groups en route to a more complex target molecule. The stability of the dioxinone ring under certain conditions, combined with its predictable reactivity under others, makes it an ideal transient structure in a longer synthesis.

For example, 4H-benzo[d] nih.govrsc.orgdioxin-4-ones serve as versatile intermediates from which a spectrum of compounds, including amides, esters, alcohols, and aldehydes, can be accessed. nih.gov This utility is pivotal for the derivatization of target molecules, where specific functionalities are required to fine-tune biological activity or physical properties.

The transformation of these intermediates is a cornerstone of target-oriented synthesis. The following table illustrates typical conversions where the benzodioxinone acts as a pivotal intermediate.

Starting Intermediate Transformation Reagents/Conditions Final Product Class Reference
4H-benzo[d] nih.govrsc.orgdioxin-4-oneRing-opening amidationPrimary Amines, Room TemperatureSalicylamides nih.gov
Substituted Anthranilic AcidOne-pot cyclizationOrthoesters, Acetic Acid in Ethanol4H-benzo[d] nih.govrsc.orgoxazin-4-ones researchgate.net
N-(2-alkynyl)aryl benzamidesGold(I)-catalyzed cycloisomerizationGold(I) catalyst4H-benzo[d] nih.govrsc.orgoxazines nih.gov

These examples demonstrate how the benzodioxin scaffold and its conceptual relatives function as crucial waypoints in synthetic pathways, enabling the efficient construction and derivatization of complex molecules.

Precursor Applications in Specialized Chemical Synthesis

Beyond their role as general intermediates, derivatives of the 4H-benzo[d] nih.govrsc.orgdioxin scaffold serve as direct precursors in specialized chemical syntheses, particularly for molecules with defined biological or material functions. The 4H-benzo[d] nih.govrsc.orgdioxin-4-one core has been identified as a key structural component in numerous biologically active molecules. researchgate.net

This structural motif is found in:

Nucleoside base transport inhibitors nih.govresearchgate.net

Topoisomerase I inhibitors nih.govresearchgate.net

Antiplasmodial and cytotoxic drugs nih.govresearchgate.net

Insecticides and fungicides rsc.orgresearchgate.net

The synthesis of these specialized molecules often begins with the construction of the benzodioxinone ring, which is then elaborated in subsequent steps. For example, a novel 3-oxa-tocopherol-type antioxidant, 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, was synthesized by the condensation of trimethylhydroquinone with acetaldehyde, showcasing the use of the benzodioxin core in creating functional stabilizers. nih.gov The strategic application of this scaffold as a precursor allows for the efficient and targeted synthesis of complex molecules designed for specific applications in medicine and agrochemistry. nih.gov

Future Directions and Emerging Research Avenues for 4h Benzo D 1 2 Dioxin 7 Ol Chemistry

Development of Novel Catalytic Systems for Enhanced Synthesis Efficiency

The synthesis of benzodioxin frameworks is an area of active research. While catalyst-free methods for some derivatives like 4H-benzo[d] rsc.orgejnet.orgdioxin-4-ones have been developed, the application of catalysis remains crucial for improving yield, selectivity, and reaction conditions. rsc.orgrsc.org Future research will likely focus on creating more sophisticated catalytic systems tailored for 4H-benzo[d] rsc.orgejnet.orgdioxin-7-ol and its analogues.

Transition metals have shown promise in the synthesis of related heterocyclic systems. For instance, copper(I) iodide (CuI) has been used to mediate the synthesis of functionalized 4H-benzo[d] rsc.orgejnet.orgdioxin-4-ones. nih.govrsc.org Similarly, palladium and iron catalysts have been employed in the formation of related benzoxathiinones. rsc.org Gold(I)-catalyzed cycloisomerization has also proven effective for synthesizing 4H-benzo[d] rsc.orgejnet.orgoxazines, a structurally similar class of compounds. nih.gov

Emerging research should target the development of catalysts that offer:

Higher Regio- and Stereoselectivity: For derivatives with additional chiral centers, enantioselective catalysts will be essential.

Greener Reaction Conditions: The use of earth-abundant metals, lower reaction temperatures, and solvent-free or aqueous reaction media is a key goal.

Versatility: Catalysts that can tolerate a wide range of functional groups on the precursors would broaden the scope of accessible derivatives.

Table 1: Potential Catalytic Systems for Future Investigation

Catalyst Type Potential Reaction Key Research Objective
Chiral Lewis Acids Asymmetric cyclization reactions To produce enantiomerically pure derivatives of 4H-benzo[d] rsc.orgejnet.orgdioxin-7-ol.
Supported Nanoparticle Catalysts (e.g., Pd, Au) Cyclization and cross-coupling reactions To enhance catalyst recyclability and facilitate continuous flow synthesis. nih.gov
Photocatalysts Light-driven synthesis from unsaturated precursors To access novel reaction pathways under mild conditions, reducing energy consumption.

Exploration of Underinvestigated Chemical Transformations and Reactivity Profiles

The reactivity of 4H-benzo[d] rsc.orgejnet.orgdioxin-7-ol is largely uncharted territory. Its bifunctional nature, possessing both a nucleophilic phenol (B47542) and a potentially reactive dioxin ring, opens the door to numerous chemical transformations. Future studies should systematically investigate its reactivity to unlock its full synthetic potential.

The phenolic hydroxyl group is a prime site for various modifications:

O-Alkylation and O-Arylation: To produce a diverse library of ether derivatives.

Esterification: To form esters with varied electronic and steric properties.

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group will activate the aromatic ring towards substitution, allowing for the introduction of nitro, halogen, or acyl groups at specific positions.

The benzodioxin moiety itself presents intriguing possibilities. The oxidation behavior of a related compound, 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, is highly dependent on reaction conditions, leading to different quinone and acetophenone (B1666503) products. nih.gov A similar systematic study of the oxidation of 4H-benzo[d] rsc.orgejnet.orgdioxin-7-ol could reveal novel quinone or ring-opened products with potential biological activity. Furthermore, reactions involving the cleavage of the C-O bonds within the dioxin ring under specific reductive or oxidative conditions could serve as a method to access highly functionalized catechol derivatives.

Table 2: Underinvestigated Reactions for 4H-benzo[d] rsc.orgejnet.orgdioxin-7-ol

Reaction Class Specific Transformation Potential Outcome/Application
Oxidation Oxidation with reagents like DDQ or Fremy's salt Formation of novel quinone derivatives. nih.gov
Ring-Opening Reactions Reductive or acidic cleavage of the dioxin ring Access to functionalized catechol derivatives.
Cross-Coupling Reactions Suzuki, Sonogashira, or Buchwald-Hartwig coupling on halogenated derivatives Introduction of aryl, alkynyl, or amino groups to build molecular complexity.

Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Prediction

Modern chemical synthesis is increasingly benefiting from the power of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can revolutionize the way synthetic routes are designed and optimized for complex molecules like derivatives of 4H-benzo[d] rsc.orgejnet.orgdioxin-7-ol. engineering.org.cnfrontiersin.org

Reaction Prediction: ML models can be trained to predict the outcomes of chemical reactions, even those that have never been performed experimentally. mit.edu This is particularly valuable for exploring the underinvestigated reactivity of 4H-benzo[d] rsc.orgejnet.orgdioxin-7-ol. By predicting the feasibility, yield, and potential byproducts of the transformations outlined in the previous section, researchers can prioritize experiments, saving time and resources. Computational studies, such as Density Functional Theory (DFT), can complement these predictions by providing mechanistic insights and thermochemical data, as has been done for related benzodioxan structures. nih.gov

Table 3: Applications of AI/ML in 4H-benzo[d] rsc.orgejnet.orgdioxin-7-ol Chemistry

AI/ML Application Specific Task Expected Impact
Retrosynthesis Proposing synthetic routes to complex derivatives. Reduction in time and cost for synthesis planning. nih.gov
Reaction Outcome Prediction Predicting the products and yields of unexplored reactions. Prioritization of high-yield experimental pathways. mit.edu
Property Prediction Forecasting physicochemical and biological properties of virtual derivatives. Guiding the design of molecules with desired characteristics.

Potential in Advanced Materials Science and Engineering

While much of the focus on heterocyclic compounds is in medicinal chemistry, their unique electronic and structural properties also make them attractive candidates for materials science. lookchem.com The rigid, aromatic structure of the 4H-benzo[d] rsc.orgejnet.orgdioxin-7-ol core, combined with the reactive phenolic handle, provides a versatile platform for the design of novel functional materials.

Polymer Science: The hydroxyl group can act as a monomeric unit for polymerization reactions. It could be incorporated into polyesters, polyethers, or polycarbonates. The rigid benzodioxin unit in the polymer backbone could impart desirable properties such as high thermal stability, specific optical characteristics, or enhanced mechanical strength. Related heterocyclic structures like benzoxazines are already well-known for their use in high-performance thermosetting polymers. researchgate.net

Organic Electronics: Derivatives of 4H-benzo[d] rsc.orgejnet.orgdioxin-7-ol could be explored as building blocks for organic semiconductors, dye-sensitized solar cells, or organic light-emitting diodes (OLEDs). By modifying the core and attaching various electron-donating or electron-withdrawing groups, the electronic properties (e.g., HOMO/LUMO energy levels) could be finely tuned for specific applications.

Table 4: Potential Applications in Materials Science

Material Class Role of 4H-benzo[d] rsc.orgejnet.orgdioxin-7-ol Potential Property/Application
High-Performance Polymers As a rigid monomeric unit. Enhanced thermal stability, flame retardancy, specific dielectric properties.
Organic Semiconductors As a core for π-conjugated systems. Charge transport materials for organic field-effect transistors (OFETs).
Functional Dyes As a chromophore scaffold. Components in dye-sensitized solar cells or as fluorescent sensors.

Q & A

Q. Q: What are the standard synthetic routes for preparing 4H-benzo[d][1,3]dioxin-7-ol derivatives, and what key reagents are involved?

A: A widely adopted method involves cyclization reactions using salicylic acid derivatives. For example, a catalyst-free protocol employs phenols with azo-dye fragments under Eschweiler-Clarke conditions, yielding 4H-benzo[d][1,3]dioxin derivatives via hydroxymethylation–acetal protection. Key reagents include acetaldehyde derivatives and acid catalysts (e.g., HCl). Solvents like ethanol or DMF are critical for solubility and reaction efficiency .

Advanced Synthesis: Optimization & Mechanistic Insights

Q. Q: How can reaction conditions be optimized for synthesizing this compound derivatives with high regioselectivity?

A: Regioselectivity is influenced by substituent positioning and catalyst choice. For instance, CuI-mediated reactions between salicylic acid and acetylenic esters in basic media (e.g., K₂CO₃) enable intramolecular cyclization. Disubstituted acetylenic esters favor higher yields (up to 85%) due to electronic stabilization of intermediates. Mechanistic studies suggest a nucleophilic addition followed by cyclization, validated via HPLC and NMR monitoring .

Basic Structural Characterization

Q. Q: What analytical techniques are essential for confirming the conformation of this compound derivatives?

A: Single-crystal XRD is critical for resolving conformational details, such as the planar geometry of the dioxin ring and substituent orientation. Complementary techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic vs. methylene protons).
  • HPLC : Verifies purity (>95% required for biological assays) .

Advanced Characterization: Resolving Data Contradictions

Q. Q: How can conflicting spectral data (e.g., unexpected adduct formation) be resolved during synthesis?

A: Contradictions often arise from side reactions or impurities. For example, thiosalicylic acid reacting with acetylenic esters may yield 1:2 adducts instead of expected cyclized products. Troubleshooting steps :

LC-MS : Identifies molecular weights of unexpected products.

Density Functional Theory (DFT) : Predicts thermodynamically favored pathways.

Reaction Scope Analysis : Varying substituents (e.g., electron-withdrawing groups) to suppress side reactions .

Biological Activity & Mechanism

Q. Q: What methodologies are used to evaluate the biological activity of this compound derivatives?

A: Common approaches include:

  • Enzyme Inhibition Assays : For example, testing against isomerase I or nucleoside transporters using fluorometric substrates.
  • Molecular Docking : Predicts binding interactions with target proteins (e.g., LpxC inhibitors for antibacterial activity).
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for structure-activity relationships) .

Advanced Applications: Multistep Synthesis

Q. Q: How can this compound serve as an intermediate in multistep organic synthesis?

A: Its fused heterocyclic structure enables diverse transformations:

  • Ring-Opening Reactions : With amines to form salicylamides.
  • Cross-Coupling : Suzuki-Miyaura reactions for biaryl derivatives.
  • Photochemical Rearrangements : Generating benzoxathiinones under UV light .

Data Reproducibility & Validation

Q. Q: How can researchers ensure reproducibility in synthesizing this compound derivatives across labs?

A: Critical steps include:

Detailed Reaction Logs : Precise solvent volumes, temperature gradients, and stirring rates.

Reference Standards : Use commercially available intermediates (e.g., salicylic acid esters) for calibration.

Collaborative Validation : Cross-lab replication of XRD and NMR data .

Environmental & Safety Considerations

Q. Q: What green chemistry principles apply to the synthesis of this compound derivatives?

A: Key strategies:

  • Solvent Selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Catalyst-Free Protocols : Minimize metal waste (e.g., Eschweiler-Clarke conditions).
  • Energy Efficiency : Microwave-assisted synthesis reduces reaction time from hours to minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.